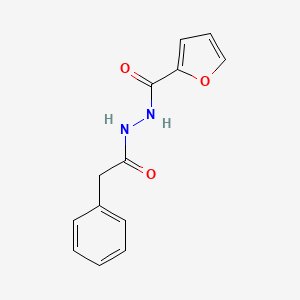

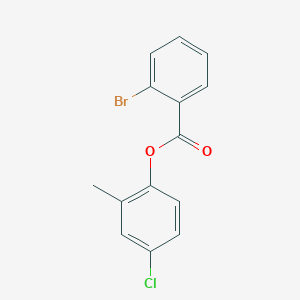

N'-(2-phenylacetyl)-2-furohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N'-(2-phenylacetyl)-2-furohydrazide is a chemical compound that belongs to a broader class of compounds known for their potential biological activities. This category includes various derivatives synthesized for exploring their antibacterial, anticancer, and other therapeutic effects. These compounds are characterized by their molecular structure, which incorporates a furohydrazide moiety, and are of interest due to their promising pharmacological profiles.

Synthesis Analysis

The synthesis of N'-(2-phenylacetyl)-2-furohydrazide and its derivatives involves several key steps, typically starting with the acylation of furan-containing compounds or the condensation reactions of appropriate hydrazides and acetyl derivatives. For example, compounds within this class have been synthesized through reactions involving acryloyl chloride or by base-catalyzed dehydrochlorination of chloro-substituted precursors, leading to various substituted 2-pyrazoline derivatives and their analogs (Shawali et al., 1990).

Molecular Structure Analysis

The molecular structure of these compounds, determined through techniques like X-ray diffraction and NMR spectroscopy, reveals significant details about their conformation and bonding. For instance, the molecule of (E)-N'-(1-(Thiophen-2-yl)ethylidene)benzohydrazide, a related compound, demonstrates classical intermolecular hydrogen bonds and weak C—H⋯O interactions, indicating the potential for similar bonding patterns in N'-(2-phenylacetyl)-2-furohydrazide derivatives (Shan et al., 2011).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including cycloaddition, which leads to the formation of pyrazoline derivatives. Their reactivity is often explored in the context of synthesizing biologically active molecules. The base-induced decomposition and cyclization behaviors also reflect their chemical versatility and potential for generating a wide range of derivatives with varied biological activities (Ito et al., 1982).

Wissenschaftliche Forschungsanwendungen

Cobalt(III)-Catalyzed Synthesis

The development of operationally straightforward and cost-effective routes for assembling heterocycles from simple inputs is crucial for pharmaceutical, agrochemical, and materials research. A study discusses the development of a new air-stable cationic Co(III) catalyst for convergent, one-step benchtop syntheses of N-aryl-2H-indazoles and furans by C–H bond additions to aldehydes followed by in situ cyclization and aromatization. This synthesis demonstrates the use of directing groups that have not previously been applied to Co(III)-catalyzed C–H bond functionalizations, including the synthesis of furans, which highlights the first example of Co(III)-catalyzed functionalization of alkenyl C–H bonds (Hummel & Ellman, 2014).

Corrosion Inhibition

Hydroxy phenyl hydrazides, including compounds structurally similar to N'-(2-phenylacetyl)-2-furohydrazide, have been investigated for their role as corrosion impeding agents. An experimental and theoretical study presents the synthesis of environmentally benign corrosion inhibitors and investigates their protecting ability against corrosion of mild steel in an acidic medium. These inhibitors demonstrate significant corrosion resistance, highlighting their potential application in industrial corrosion protection (Singh et al., 2021).

Antimicrobial and Anticancer Evaluation

A series of benzohydrazide derivatives, including structures akin to N'-(2-phenylacetyl)-2-furohydrazide, was synthesized and screened for their antimicrobial and anticancer potentials. These compounds displayed promising antimicrobial and anticancer activities, indicating their potential as leads for the development of new therapeutic agents. QSAR studies further provide insights into the structural features contributing to their bioactivities, suggesting the significance of electronic and topological parameters (Kumar et al., 2015).

Synthesis and Cycloaddition Reactions

The synthesis and cycloaddition reactions of N-aryl-2-furohydrazonyl chlorides, compounds related to N'-(2-phenylacetyl)-2-furohydrazide, have been explored. These precursors are useful for the synthesis of differently substituted 3-(2-furyl)-2-pyrazoline derivatives and their pyrazoles and analogs. Such studies contribute to the development of novel synthetic methodologies and the exploration of new chemical spaces (Shawali et al., 1990).

Lanthanide Recognition

The complexation of N'-(1-pyridin-2-ylmethylene)-2-furohydrazide with metal ions and its application in a Ho3+ potentiometric membrane sensor for the determination of terazosin in pharmaceutical formulations has been investigated. This study showcases the potential of N'-(2-phenylacetyl)-2-furohydrazide analogs in the development of selective sensors for biomedical applications (Ganjali et al., 2009).

Safety and Hazards

Eigenschaften

IUPAC Name |

N'-(2-phenylacetyl)furan-2-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3/c16-12(9-10-5-2-1-3-6-10)14-15-13(17)11-7-4-8-18-11/h1-8H,9H2,(H,14,16)(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXHHNCFEERPEGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NNC(=O)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-7-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B5577487.png)

![7-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl}-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5577494.png)

![N'-[(5-bromo-2-furyl)methylene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B5577503.png)

![(4aS*,7aR*)-1-[(2E)-3-phenyl-2-propen-1-yl]-4-(2-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5577509.png)

![4-{[4-(4-morpholinylsulfonyl)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5577521.png)

![2-[1-(3,4-dihydro-1H-isochromen-1-ylmethyl)-1H-imidazol-2-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5577551.png)

![N'-[(2-chloro-3-quinolinyl)methylene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B5577564.png)

![2-{2-[(3-methyl-2-pyridinyl)amino]ethyl}-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5577574.png)

![6-{[2-(1-methyl-1H-pyrazol-3-yl)-1-piperidinyl]carbonyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B5577584.png)